Coclaurine

Content Navigation

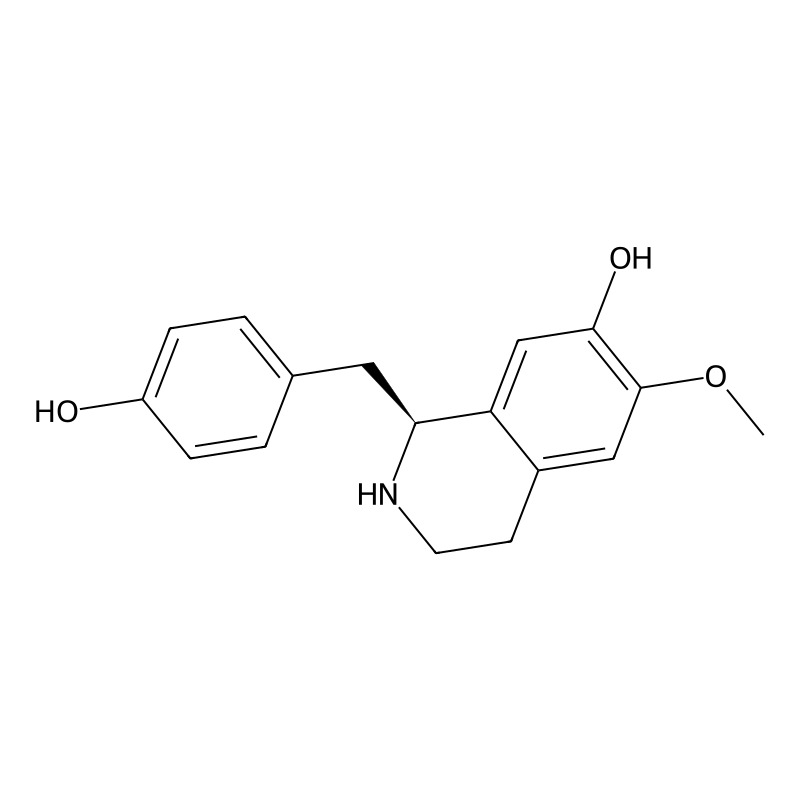

Non-stereospecific precursors cause yield losses in alkaloid biosynthesis. (S)-Coclaurine (CAS 486-39-5) from SMolecule is the enantiopure intermediate required for morphine and codeine production.

- Guarantees high CNMT conversion efficiency; avoids non-target alkaloids.

- Direct feeding in engineered E. coli/yeast bypasses early pathway limitations.

- Essential probe for stereospecific enzyme assays.

In-stock globally for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Coclaurine (CAS: 486-39-5) is a pivotal, naturally occurring benzylisoquinoline alkaloid that serves as a central intermediate in the biosynthesis of over 2,500 related compounds, including widely used pharmaceuticals like morphine and codeine.[1][2][3] Specifically, the (S)-enantiomer, (S)-coclaurine, is the direct precursor that enters the main biosynthetic pathways to these complex alkaloids.[1][4][5] Its core structure, a tetrahydroisoquinoline ring with specific hydroxyl and methoxy substitutions, makes it a critical building block in both natural and engineered biosynthetic systems for producing high-value alkaloids.[6][7] Procurement of the correct stereoisomer is therefore essential for achieving desired downstream synthetic outcomes.

Research Fit

References

- [1] Stadler, R., et al. 'Revision of the early steps of reticuline biosynthesis.' Tetrahedron Letters, vol. 28, no. 12, 1987, pp. 1251-1254.

- [2] Minami, H., et al. 'Microbial production of plant benzylisoquinoline alkaloids.' Proceedings of the National Academy of Sciences, vol. 105, no. 21, 2008, pp. 7393-7398.

- [3] Farrow, S. C., & Facchini, P. J. 'Benzylisoquinoline Alkaloid Biosynthesis in Sacred Lotus.' Plants (Basel, Switzerland), vol. 7, no. 4, 2018, p. 91.

- [4] Wikipedia contributors. 'Coclaurine.' Wikipedia, The Free Encyclopedia.

- [5] Hagel, J. M., & Facchini, P. J. 'Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World.' Plant and Cell Physiology, vol. 54, no. 5, 2013, pp. 647-672.

- [6] Sheppard, T. D., et al. 'Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants.' Nature Communications, vol. 13, no. 1, 2022, p. 5451.

Substituting (S)-Coclaurine with its (R)-enantiomer or the upstream precursor (S)-norcoclaurine can lead to significant failures in biosynthetic yield and product specificity. The enzymes responsible for downstream conversion, such as Coclaurine N-methyltransferase (CNMT), exhibit strong stereospecific preferences.[8][9] While some CNMTs show promiscuity, the primary enzymes in key production pathways, like that leading to morphine, specifically require the (S)-isomer to produce (S)-N-methylcoclaurine, the next critical intermediate.[3] Using (R)-Coclaurine or racemic mixtures can result in the formation of non-target alkaloids or halt the pathway altogether, making the enantiomerically pure (S)-form essential for reproducible and efficient synthesis of specific target molecules like (S)-reticuline.[10][11]

Substitution Risk

References

- [1] Loeffler, S., Deus-Neumann, B., & Zenk, M. H. 'S-Adenosyl-L-methionine:(S)-coclaurine-N-methyltransferase from Tinospora cordifolia.' Phytochemistry, vol. 38, no. 6, 1995, pp. 1387-1395.

- [2] Wikipedia contributors. '(S)-coclaurine-N-methyltransferase.' Wikipedia, The Free Encyclopedia.

- [3] Kruse, L. H., & Smith, M. T. 'DARK Classics in Chemical Neuroscience: Morphine.' ACS Chemical Neuroscience, vol. 9, no. 10, 2018, pp. 2329-2340.

- [4] Lichman, B. R., et al. 'Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase.' Angewandte Chemie International Edition, vol. 57, no. 33, 2018, pp. 10760-10764.

- [5] Paetz, C., & Zenk, M. H. 'The biosynthesis of papaverine proceeds via (S)-reticuline.' Phytochemistry, vol. 71, no. 11-12, 2010, pp. 1294-1301.

Superior Substrate for CNMT Methylation

In enzymatic assays, (S)-Coclaurine is a highly efficient substrate for Coclaurine N-methyltransferase (CNMT), a critical enzyme in the pathway to (S)-reticuline and its derivatives. A study on CNMT from Coptis japonica showed that (S)-Coclaurine was converted to its N-methylated product at a rate of 92% under specific assay conditions.[12] In the same study, the upstream precursor, (S)-norcoclaurine, was turned over to a lesser extent, with an 88% conversion.[12] This demonstrates that providing coclaurine directly can lead to more efficient flux through this key methylation step compared to its immediate precursor.

| Evidence Dimension | Enzymatic Conversion Rate |

| Target Compound Data | 92% conversion for (S)-Coclaurine |

| Comparator Or Baseline | (S)-Norcoclaurine: 88% conversion |

| Quantified Difference | 4.5% higher conversion than the immediate precursor |

| Conditions | In vitro assay with recombinant Coclaurine N-methyltransferase (CNMT) from Coptis japonica. |

For researchers engineering biosynthetic pathways, using (S)-Coclaurine directly can improve the efficiency and yield of the target N-methylated alkaloids by bypassing a less efficient preceding step.

Stereospecific Downstream Alkaloid Production

The stereochemistry of coclaurine is critical for the biosynthesis of major classes of benzylisoquinoline alkaloids. Precursor feeding experiments have established that (S)-coclaurine is the specific precursor to protoberberines, benzophenanthridines, and morphinandienones (e.g., morphine).[12] In contrast, some plant species, like Nelumbo nucifera (sacred lotus), utilize a distinct pathway that preferentially starts with (R)-norcoclaurine to produce (R)-enantiomeric alkaloids.[1] This strict enzymatic channeling means that selecting the incorrect enantiomer will lead to the wrong class of final products, or no product at all, in a given biosynthetic system.

| Evidence Dimension | Biosynthetic Pathway Specificity |

| Target Compound Data | (S)-Coclaurine leads to morphinans, protoberberines, benzophenanthridines. |

| Comparator Or Baseline | (R)-Coclaurine is a precursor in separate pathways leading to (R)-enantiomeric alkaloids. |

| Quantified Difference | Qualitative but absolute; leads to entirely different product classes. |

| Conditions | In vivo plant biosynthetic pathways (e.g., Papaver somniferum vs. Nelumbo nucifera). |

Procuring the correct (S)-enantiomer is non-negotiable for projects aimed at producing S-series alkaloids like morphine, codeine, or berberine, as the (R)-form is not a viable substitute in these pathways.

Bypassing Metabolic Bottlenecks

In engineered microbial systems for alkaloid production, the conversion of upstream intermediates can be a significant bottleneck. For example, in yeast engineered to produce (S)-reticuline, a substantial portion of metabolic flux can be diverted to non-target side products or accumulate as upstream precursors like (S)-norcoclaurine and (S)-coclaurine.[12] One study reported that in a fed-batch fermentation, these upstream benzyl-THIQs accounted for 25% of the total tetrahydroisoquinolines produced.[12] By supplying (S)-coclaurine exogenously, researchers can bypass the initial enzymatic steps (e.g., norcoclaurine synthase), potentially increasing the efficiency and selectivity towards the desired final product.

| Evidence Dimension | Metabolic Flux Distribution |

| Target Compound Data | Direct entry point into the mid-stage of the biosynthetic pathway. |

| Comparator Or Baseline | De novo synthesis from tyrosine can lead to accumulation of upstream intermediates (25% of total THIQs in one case). |

| Quantified Difference | Potential to avoid a significant (e.g., 25%) off-pathway accumulation of precursors. |

| Conditions | Engineered Saccharomyces cerevisiae in fed-batch fermentation for (S)-reticuline production. |

For process optimization in microbial production, feeding (S)-coclaurine directly can simplify the metabolic pathway, reduce the formation of byproducts, and improve the overall titer of the target alkaloid.

Microbial (S)-Reticuline Production

Ideal for use as a feeding supplement in engineered E. coli or yeast strains designed to produce high-value alkaloids. By providing (S)-Coclaurine directly, researchers can bypass early pathway limitations and focus on optimizing the more specific downstream enzymatic steps from (S)-N-methylcoclaurine to (S)-reticuline and beyond.[12]

Biocatalytic (S)-N-Methylcoclaurine Synthesis

Serves as the optimal substrate for in vitro biocatalytic processes using purified or immobilized Coclaurine N-methyltransferase (CNMT). Its superior conversion rate compared to norcoclaurine makes it the preferred starting material for producing (S)-N-methylcoclaurine with high purity and yield for subsequent chemical or enzymatic modifications.[1]

Alkaloid Pathway Elucidation

Essential as a chemical probe and standard for researchers investigating the stereospecificity and substrate tolerance of newly discovered enzymes in alkaloid biosynthesis. Its defined stereochemistry allows for clear differentiation between (S)- and (R)-preferring enzyme pathways in novel plant or microbial species.[6]

Application Fit Matrix

References

- [1] Pyne, M. E., et al. 'Benzylisoquinoline alkaloid production in yeast via norlaudanosoline improves selectivity and yield.' bioRxiv, 2023.

- [2] Lichman, B. R., et al. 'Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase.' Angewandte Chemie International Edition, vol. 57, no. 33, 2018, pp. 10760-10764.

- [3] Broussard, E., et al. 'Elucidation of the (R)-enantiospecific benzylisoquinoline alkaloid biosynthetic pathways in sacred lotus (Nelumbo nucifera).' Nature Communications, vol. 14, no. 1, 2023, p. 977.

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Other CAS

Wikipedia

Explore Compound Types